10H-phenothiazine-2-thiol
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Overview
Description
10H-phenothiazine-2-thiol: is a heterocyclic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in various fields such as medicine, chemistry, and industry due to their unique chemical and physical properties. The structure of this compound consists of a tricyclic system with sulfur and nitrogen atoms, making it a versatile building block for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Smiles Rearrangement: One common method for synthesizing 10H-phenothiazine-2-thiol involves the reaction of 2-aminobenzenethiols with O-halonitrobenzenes.
Industrial Production Methods: : Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The reactions are typically carried out in batch reactors with controlled temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 10H-phenothiazine-2-thiol can undergo oxidation reactions to form sulfoxides and sulfones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid.
Substitution: Halogenation using halogens (e.g., chlorine, bromine), nitration using nitric acid, and sulfonation using sulfuric acid.
Reduction: Sodium borohydride in ethanol
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Halogenated, nitrated, and sulfonated phenothiazine derivatives.
Reduction: Thiol form of phenothiazine
Scientific Research Applications
Chemistry
Material Science: The compound is utilized in the development of optoelectronic materials due to its unique photophysical properties.
Biology and Medicine
Antimicrobial Agents: Phenothiazine derivatives, including this compound, have shown promising antimicrobial activities against various bacterial and fungal strains.
Industry
Mechanism of Action
The mechanism of action of 10H-phenothiazine-2-thiol involves its ability to participate in redox reactions due to the presence of sulfur and nitrogen atoms in its structure. These atoms can donate and accept electrons, making the compound an effective electron donor and acceptor in various chemical reactions . The molecular targets and pathways involved include interactions with cellular enzymes and receptors, leading to its antimicrobial and pharmaceutical effects .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound of 10H-phenothiazine-2-thiol, known for its applications in medicine and industry.
10H-phenothiazine-5,5-dioxide: An oxidized derivative with similar applications but different chemical properties.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Uniqueness: : this compound is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to other phenothiazine derivatives. This makes it a valuable compound for specific applications in photocatalysis, antimicrobial agents, and pharmaceuticals .
Properties
CAS No. |
99970-41-9 |
---|---|
Molecular Formula |
C12H9NS2 |
Molecular Weight |
231.3 g/mol |
IUPAC Name |
10H-phenothiazine-2-thiol |
InChI |
InChI=1S/C12H9NS2/c14-8-5-6-12-10(7-8)13-9-3-1-2-4-11(9)15-12/h1-7,13-14H |
InChI Key |
IOAMEGIEDDLSFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C=CC(=C3)S |
Origin of Product |
United States |
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